2-Mercapto-6,7-diphenylpteridin-4-ol, commonly known as SCR7-pyrazine, is a small molecule inhibitor of Non-Homologous End Joining (NHEJ), a crucial pathway for DNA double-strand break (DSB) repair in mammals. [, , , , , , , ] This compound is a derivative of SCR7, another NHEJ inhibitor, and demonstrates increased stability due to its autocyclized structure. [] It exhibits potent anti-cancer activity by primarily targeting DNA Ligase IV, an enzyme vital for the NHEJ pathway. [, , , , ] SCR7-pyrazine's ability to hinder DNA repair makes it a valuable tool in cancer research and a potential candidate for combination therapies with other DNA-damaging agents. [, , , , ]
The synthesis of SCR7 pyrazine involves several steps, primarily focusing on the modification of existing compounds to enhance their biological activity. The initial procedure described in literature includes the heating of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with two equivalents of an appropriate reagent to form SCR7 pyrazine .
Key parameters in the synthesis process include:
The synthetic route may involve purification steps such as recrystallization or chromatography to achieve the desired purity levels necessary for biological applications .
SCR7 pyrazine features a complex molecular structure characterized by multiple functional groups. The key aspects include:
The InChI Key for SCR7 pyrazine is GSRTWXVBHGOUBU-UHFFFAOYSA-N, which can be used for database searches to find related compounds or studies.
SCR7 pyrazine participates in several critical chemical reactions relevant to its function as a DNA ligase inhibitor:
The mechanism of action of SCR7 pyrazine primarily revolves around its ability to inhibit DNA ligase IV, thus interfering with the NHEJ pathway:
Data from studies indicate that treatment with SCR7 pyrazine can lead to significant reductions in cell proliferation across various cancer cell lines, highlighting its potential therapeutic applications .
SCR7 pyrazine exhibits several notable physical and chemical properties:
These properties are crucial for researchers when designing experiments involving SCR7 pyrazine.
SCR7 pyrazine has diverse applications primarily within molecular biology and cancer research:
SCR7 pyrazine emerged as a pivotal chemical compound in genome engineering following initial studies on SCR7, a molecule purported to inhibit DNA ligase IV—a key enzyme in the error-prone non-homologous end joining (NHEJ) pathway. Early research (2012–2015) reported that SCR7 could enhance CRISPR-Cas9 precision by suppressing NHEJ, thereby promoting homology-directed repair (HDR), the pathway essential for precise gene edits. For example, foundational studies documented up to 19-fold increases in HDR efficiency in mammalian cells when SCR7 was co-administered with CRISPR-Cas9 components [4] [6].
However, a paradigm shift occurred when chemical analyses revealed that commercially available "SCR7" predominantly contained SCR7 pyrazine, an oxidized derivative formed via spontaneous autocyclization of the parent SCR7 compound. Subsequent validation confirmed that SCR7 itself was unstable and biologically inert toward DNA ligase IV, while SCR7 pyrazine functioned as the true inhibitor of NHEJ [1] [6]. This discovery recontextualized earlier data, attributing CRISPR enhancement effects solely to SCR7 pyrazine. Its mechanism involves binding DNA ligase IV and disrupting its enzymatic activity, which stalls error-prone repair and diverts DNA breaks toward HDR [1] [8].
Table 1: Key Studies on SCR7 Pyrazine in Genome Editing
Study (Year) | Key Finding | HDR Enhancement |
---|---|---|
Maruyama et al. (2015) | First link between SCR7 pyrazine & Cas9 precision | Up to 4-fold |
Chu et al. (2015) | Validation in mammalian cell lines | Up to 19-fold |
Lei et al. (2021) | Mechanistic role in NHEJ suppression | 3–5-fold |
The transition from SCR7 to SCR7 pyrazine represents a critical refinement in understanding the compound’s bioactivity. Structurally, SCR7 (C~17~H~10~N~2~O~3~) is a linear molecule susceptible to rapid autoxidation. In aqueous solutions or physiological conditions, it undergoes cyclization to form SCR7 pyrazine (C~18~H~12~N~4~OS), characterized by a pyrazine core that enhances stability and target affinity [1] [6]. This structural evolution, depicted below, underpins its functional superiority:
Structural Transformation:SCR7 → Autoxidation → SCR7 Pyrazine
Functionally, SCR7 pyrazine exhibits distinct advantages:
Table 2: Structural and Functional Comparison of SCR7 and SCR7 Pyrazine
Property | SCR7 | SCR7 Pyrazine |
---|---|---|
Molecular Formula | C~17~H~10~N~2~O~3~ | C~18~H~12~N~4~OS |
Stability | Low (autoxidizes) | High |
Ligase IV Inhibition | Inactive | Potent inhibitor |
Primary Role | None | CRISPR enhancer & anticancer agent |
ConclusionSCR7 pyrazine’s journey—from a misidentified NHEJ inhibitor to a validated genome-editing tool—highlights the importance of chemical rigor in molecular biology. Its dual utility in CRISPR precision and oncology underscores its multifaceted value in biomedical research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7